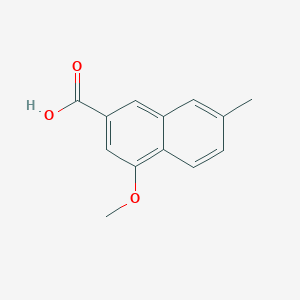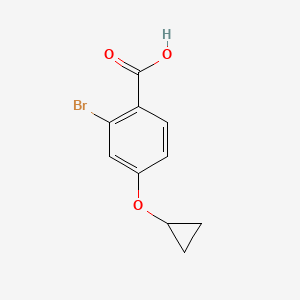
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1-(methylsulfonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole is a synthetic organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
The synthesis of 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: The pyrazole ring can be reduced using suitable reducing agents, resulting in the formation of dihydropyrazole derivatives.
Substitution: The TBDMS group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and acids or bases for deprotection steps. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The methylsulfonyl group enhances the compound’s solubility and stability, while the TBDMS group protects reactive sites during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-(methylsulfonyl)-1H-Pyrazole include:
4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzeneamine: This compound shares the TBDMS protecting group but differs in its core structure.
Benzenemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]-α-[(methylsulfinyl)(methylthio)methyl]-, 1-acetate: This compound has a similar protecting group and functional groups but a different core structure.
Eigenschaften
Molekularformel |
C11H22N2O3SSi |
|---|---|
Molekulargewicht |
290.46 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-[(1-methylsulfonylpyrazol-4-yl)methoxy]silane |
InChI |
InChI=1S/C11H22N2O3SSi/c1-11(2,3)18(5,6)16-9-10-7-12-13(8-10)17(4,14)15/h7-8H,9H2,1-6H3 |
InChI-Schlüssel |
KLZHHEHIOSFTND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN(N=C1)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)



![6-[4-[7-tert-butyl-5-(4-chloro-3-fluorophenyl)furo[3,2-b]pyridine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13925649.png)




